molecular formula C27H31F5N4O B1649318 Giredestrant CAS No. 1953133-47-5

Giredestrant

Número de catálogo: B1649318
Número CAS: 1953133-47-5
Peso molecular: 522.6 g/mol
Clave InChI: GQCXHIKRWBIQMD-AKJBCIBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de giredestrant implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y no se divulgan completamente en la literatura pública. Se sabe que el this compound se sintetiza a través de una serie de reacciones químicas que garantizan su alta potencia y selectividad como degradador del receptor de estrógeno .

Análisis De Reacciones Químicas

Giredestrant experimenta varias reacciones químicas, principalmente relacionadas con su interacción con el receptor de estrógeno. Compite con el estradiol por la unión al receptor de estrógeno e induce un cambio conformacional dentro del dominio de unión al ligando del receptor . Esta interacción conduce a la degradación del receptor de estrógeno, reduciendo eficazmente su actividad. El principal producto formado a partir de estas reacciones es el receptor de estrógeno degradado, que ya no puede promover el crecimiento de las células cancerosas de mama con receptor hormonal positivo .

Actividad Biológica

Giredestrant is an investigational oral selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer. It operates by binding to the estrogen receptor (ER) and promoting its degradation, thereby inhibiting the proliferative effects of estrogen on cancer cells. This compound has emerged as a promising candidate in the landscape of breast cancer therapeutics, particularly for patients who have developed resistance to traditional endocrine therapies.

This compound's mechanism involves:

  • Selective Binding : It binds to the ER ligand-binding domain, effectively outcompeting estrogen.
  • Degradation of ER : Following binding, this compound induces the degradation of the receptor, leading to reduced signaling pathways that promote tumor growth.
  • Robust Receptor Occupancy : this compound achieves high levels of ER occupancy, which is crucial for its effectiveness in blocking estrogen signaling.

Clinical Pharmacology

The pharmacokinetic profile of this compound has been characterized in early-phase clinical trials. Key findings include:

  • Absorption and Distribution : this compound demonstrates favorable absorption characteristics, with peak plasma concentrations reached within a few hours post-administration.
  • Metabolism : It is primarily metabolized by the liver, with a half-life conducive to once-daily dosing.
  • Safety Profile : this compound has shown a tolerable safety profile with adverse events comparable to those observed with existing endocrine therapies.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate this compound's efficacy and safety:

Study NamePhasePopulationKey Findings
GO39932Ia/bER+, HER2-negative breast cancer48.6% clinical benefit in single-agent cohort; 81.3% in combination with palbociclib .
coopERAIIER+, HER2-negative early breast cancer80% Ki67 reduction vs. 67% with anastrozole; higher complete cell cycle arrest .
pionERAIIIAdvanced breast cancer resistant to therapyComparing this compound with fulvestrant; ongoing recruitment .

Inhibition of Proliferation

This compound has demonstrated significant biological activity in inhibiting tumor cell proliferation:

  • In a study comparing this compound to anastrozole, patients treated with this compound showed an 80% reduction in Ki67 scores (a marker of proliferation) compared to 67% in those receiving anastrozole (p = 0.0222) .
  • A higher percentage of tumors exhibited complete cell cycle arrest (25% vs. 5.1%) in patients treated with this compound .

Efficacy Against ESR1 Mutations

This compound has shown efficacy against tumors harboring ESR1 mutations, which are often associated with resistance to traditional therapies:

  • In preclinical models, this compound effectively suppressed proliferation driven by mutant ERα and progesterone receptor (PR), outperforming standard treatments like tamoxifen and fulvestrant .

Propiedades

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXHIKRWBIQMD-AKJBCIBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F5N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1953133-47-5
Record name Giredestrant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIREDESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giredestrant
Reactant of Route 2
Reactant of Route 2
Giredestrant
Reactant of Route 3
Giredestrant
Reactant of Route 4
Giredestrant
Reactant of Route 5
Giredestrant
Reactant of Route 6
Giredestrant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.